3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with the 1,2,4-oxadiazole ring are often explored for their antimicrobial, antifungal, and anticancer properties. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.
Medicine
In medicine, such compounds are investigated for their potential as therapeutic agents. They may be studied for their efficacy in treating various diseases, including infections and cancers.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, compounds with the 1,2,4-oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- 3-Cyclohexyl-5-(2-chloro-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-Cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its steric and electronic characteristics. This can affect its reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
3-cyclohexyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9-11(8-15-14(16-9)19-2)13-17-12(18-20-13)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFVTMYOYXIGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.